2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
2-(Iodomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a hydroxyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Iodination: The double bond in the starting material is subjected to iodoetherification using N-iodosuccinimide (NIS) in acetonitrile, leading to the formation of the iodomethyl group.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include deiodinated compounds and alkanes.
Scientific Research Applications
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study the effects of bicyclic structures on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on the specific application:
In Organic Reactions: The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
In Biological Systems: The compound may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the iodomethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks both the iodomethyl and methyl groups at the 2-position.
Uniqueness
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.
Properties
Molecular Formula |
C10H17IO |
---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17IO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
WWEVMGCCXOXQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(CI)O)C |
Origin of Product |
United States |
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